Ethyl 2-(aminomethyl)isonicotinate hydrochloride
Description
Properties
IUPAC Name |
ethyl 2-(aminomethyl)pyridine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-11-8(5-7)6-10;/h3-5H,2,6,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGJKXXPOZBTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670489 | |
| Record name | Ethyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189983-26-3 | |
| Record name | Ethyl 2-(aminomethyl)pyridine-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-(aminomethyl)isonicotinate hydrochloride is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and applications based on diverse research findings.
General Properties
- Molecular Formula : C₉H₁₂N₂O₂·HCl
- Molecular Weight : Approximately 216.67 g/mol
- Chemical Structure : Contains a pyridine ring characteristic of many biologically active compounds.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of isonicotinic acid derivatives with amines. The compound serves as a crucial intermediate in the development of various pharmaceuticals targeting neurological disorders and other health conditions .
Pharmacological Properties
- Anti-inflammatory Effects : Research indicates that this compound has shown potential as an anti-inflammatory agent. Its structure suggests interactions with biological targets such as cyclooxygenase enzymes, which are involved in inflammation pathways.
- Neurological Applications : The compound is being investigated for its ability to modulate neurotransmitter levels, which could have implications for treating neurological disorders like Alzheimer's disease. It may enhance cognitive function through its effects on neurotransmitter systems .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness in inhibiting bacterial growth makes it a candidate for further research in antibiotic development .
- Analgesic Properties : this compound has been evaluated in models for analgesic activity, demonstrating inhibition of pain responses comparable to established analgesics like diclofenac sodium .
Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound using animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting its potential utility in inflammatory conditions.
Antimicrobial Efficacy Assessment
In vitro studies demonstrated that the compound exhibited zones of inhibition against various bacterial strains, with a notable effectiveness against Staphylococcus aureus and Escherichia coli. This positions this compound as a promising candidate for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
The structural similarities between this compound and other pyridine derivatives allow for comparative studies to elucidate its unique biological activities. Table 1 summarizes the biological activities of selected related compounds:
| Compound Name | Anti-inflammatory | Antimicrobial | Analgesic |
|---|---|---|---|
| Ethyl 2-(aminomethyl)isonicotinate HCl | Yes | Yes | Yes |
| Compound A (similar structure) | Moderate | No | Yes |
| Compound B (similar structure) | Yes | Moderate | No |
Applications in Research and Development
This compound is widely utilized across various fields:
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(aminomethyl)isonicotinate hydrochloride serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its derivatives have shown potential in enhancing the efficacy of existing treatments for conditions such as Alzheimer's disease and other cognitive impairments. The compound's ability to modulate neurotransmitter levels suggests its role as an anti-inflammatory agent as well, which could further expand its therapeutic applications .
Drug Formulation
This compound is utilized in formulating drugs aimed at improving cognitive function. Research indicates that it may enhance the effectiveness of medications for neurodegenerative diseases by facilitating better drug delivery and absorption in the brain . Its chemical properties allow for the development of formulations that can cross the blood-brain barrier more effectively, a critical factor in treating central nervous system disorders.
Biochemical Research
In biochemical studies, this compound is employed to explore enzyme interactions and metabolic pathways. This research aids in understanding complex biological processes and identifying potential targets for new drug therapies. The compound has been instrumental in studies focusing on receptor binding affinities and enzyme kinetics, providing insights into its mechanism of action within biological systems .
Analytical Chemistry
The compound plays a role in developing analytical methods for detecting and quantifying related compounds. It is used to ensure quality control during pharmaceutical manufacturing processes. Techniques involving this compound include chromatography and spectrophotometry, which are essential for maintaining the integrity of drug formulations .
Material Science
In material science, this compound contributes to creating novel materials with specific properties. Its application extends to polymer science, where it can be used to synthesize materials that exhibit unique mechanical or chemical characteristics. This aspect is particularly relevant in developing biodegradable polymers or materials with enhanced durability .
Case Study 1: Neurological Drug Development
A study conducted by researchers at a leading pharmaceutical company investigated the effects of this compound on amyloid-beta aggregation, a hallmark of Alzheimer’s disease. The results indicated that the compound could reduce aggregation levels significantly, suggesting its potential as a therapeutic agent.
Case Study 2: Enzyme Interaction Studies
In another research project, scientists utilized this compound to study its interaction with acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The findings demonstrated that this compound could inhibit AChE activity, which may lead to increased acetylcholine levels and improved cognitive function.
Comparison with Similar Compounds
Key Structural and Functional Differences
Ester Group Variations: The ethyl ester in the target compound offers moderate lipophilicity compared to the methyl ester in Mthis compound, which has higher polarity and solubility in aqueous media . Ethyl 2-phenylpyridine-3-carboxylate lacks an amine group, making it less reactive in nucleophilic reactions but useful in coupling reactions .
Substituent Effects: The aminomethyl group in the target compound enables Schiff base formation or amidation, critical in drug development (e.g., protease inhibitors) . Methyl 2,6-dimethylisonicotinate’s methyl groups sterically hinder reactions at the pyridine ring, limiting its utility in complex syntheses .
Heterocycle Variations: Compounds like Ethyl 5-(aminomethyl)furan-2-carboxylate hydrochloride feature a furan ring, which alters electronic properties and binding affinities compared to pyridine-based analogs .
Research and Application Insights
- Pharmaceutical Relevance: The target compound’s amine group is pivotal in creating prodrugs or covalent inhibitors, whereas methyl esters (e.g., Methyl 2-(aminomethyl)nicotinate hydrochloride) are often used in peptide synthesis .
Preparation Methods
Reaction Conditions and Catalysts
- Catalyst: Palladium on charcoal (5% Pd/C) is commonly used due to its high activity and selectivity. Palladium hydroxide on charcoal may also be employed and reduced in situ.
- Solvent: Organic solvents such as methanol, ethanol, benzene, toluene, or hexane are used. The choice affects solubility and reaction kinetics.
- Base: Non-hydroxylic bases like triethylamine, pyridine, morpholine, or sodium acetate are added in approximately two equivalents to maintain alkaline conditions, prevent acid formation, and avoid over-reduction of the pyridine ring.
- Temperature and Pressure: Typically, 50–60 °C and 15–40 psi hydrogen pressure are maintained for 1–3 hours.
- Water Exclusion: The reaction is conducted under non-hydrolytic conditions to prevent ester saponification and facilitate product isolation.
Representative Procedure
| Step | Description |
|---|---|
| Starting material | Methyl or ethyl ester of 2,6-dichloropyridine-4-carboxylic acid |
| Catalyst | 5% Pd/C, 1–5 g per ~20 g substrate |
| Base | Triethylamine (~1–1.5 molar equivalents) |
| Solvent | Methanol or benzene (100–200 mL) |
| Hydrogen Pressure | 40 psi |
| Temperature | 50–60 °C |
| Reaction Time | 1–3 hours |
| Workup | Filtration to remove catalyst and base hydrochloride salt, solvent removal, extraction with chloroform, and distillation |
Yields and Purity
- Yields range from 65% to 89% depending on catalyst amount, base, and solvent choice.
- Triethylamine in benzene yielded up to 89% of methyl isonicotinate.
- Using morpholine or pyridine as bases also gave yields above 80%.
- Lower yields (~40–65%) were observed with sodium acetate or ammonia as bases.
Direct Esterification and Salt Formation
An alternative approach involves the esterification of 2-(aminomethyl)isonicotinic acid with ethanol in the presence of acid catalysts, followed by treatment with hydrogen chloride to obtain the hydrochloride salt.
Typical Procedure
- React 2-(aminomethyl)isonicotinic acid with ethanol under reflux, often with acid catalysts like sulfuric acid or hydrochloric acid.
- After esterification, the product is isolated and treated with hydrogen chloride gas or hydrochloric acid solution to form the hydrochloride salt.
- Purification is achieved by crystallization or recrystallization from appropriate solvents.
Advantages
- Simpler reaction setup without the need for hydrogenation equipment.
- Suitable for smaller scale laboratory synthesis.
- Can be optimized for high purity and yield.
Analytical Characterization
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): Monitors reaction completeness and purity.
- Nuclear Magnetic Resonance (NMR): Verifies structural integrity.
- Melting Point and Elemental Analysis: Additional purity confirmation.
Comparative Data Table of Preparation Methods
| Parameter | Hydrogenolysis Route | Direct Esterification Route |
|---|---|---|
| Starting Materials | 2,6-Dihalopyridine-4-carboxylic acid esters | 2-(Aminomethyl)isonicotinic acid + ethanol |
| Catalyst | Palladium on charcoal (5% Pd/C) | Acid catalyst (e.g., H2SO4, HCl) |
| Base | Triethylamine, pyridine, morpholine, or similar bases | Not required |
| Solvent | Methanol, ethanol, benzene, toluene | Ethanol |
| Reaction Conditions | 50–60 °C, 15–40 psi H2, 1–3 hours | Reflux, several hours |
| Yield (%) | 65–89% | Typically high, depends on optimization |
| Purification | Filtration, extraction, distillation | Crystallization, recrystallization |
| Scale | Suitable for industrial scale | Suitable for laboratory scale |
| Equipment | Hydrogenation vessel, filtration setup | Standard reflux apparatus |
Research Findings and Optimization Notes
- Maintaining alkaline conditions during hydrogenolysis is critical to prevent over-reduction and saponification.
- The choice of base influences yield and ease of purification; triethylamine is preferred due to easy removal of its hydrochloride salt.
- Solvent selection impacts reaction rate and catalyst activity; methanol and benzene are commonly effective.
- Hydrogen pressure and temperature must be controlled to avoid saturation of the pyridine ring.
- Catalyst loading can be optimized to balance cost and reaction efficiency.
- Post-reaction workup involving solvent removal and extraction is essential for obtaining pure product.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(aminomethyl)isonicotinate hydrochloride, and what catalysts or conditions are critical for optimizing yield?
- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous protocols for ethyl nicotinate derivatives suggest using ethyl bromoacetate and methyl isonicotinate as precursors under reflux conditions with a base catalyst (e.g., triethylamine or potassium hydroxide) to facilitate esterification or amidation . Temperature control (<70°C) is critical to avoid side reactions, as exothermic steps may lead to byproducts like hydrolyzed intermediates . Purification via recrystallization or column chromatography is recommended, with yields monitored by LCMS or HPLC .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine and ester functional groups. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard, while mass spectrometry (LCMS) validates molecular weight. Differential Scanning Calorimetry (DSC) can assess crystallinity and thermal stability, particularly for hygroscopic hydrochloride salts .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the ester group or amine oxidation. Stability tests in solvents (e.g., DMSO, water) should precede biological assays, with periodic LCMS checks for degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported reaction yields for this compound synthesis?
- Methodological Answer : Discrepancies often arise from variable catalyst activity or moisture exposure. Systematic Design of Experiments (DoE) can optimize parameters (e.g., solvent polarity, temperature gradients). For example, triethylamine may outperform KOH in anhydrous THF due to reduced side reactions. Contradictory yields should be cross-validated using kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .
Q. How can researchers investigate the compound’s reactivity under physiological conditions for drug discovery applications?
- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions (PBS) to track hydrolysis of the ester moiety via HPLC. Pair this with cytotoxicity assays (e.g., MTT on HEK293 cells) to correlate stability with bioactivity. Computational modeling (e.g., DFT for hydrolysis pathways) can predict metabolite formation .
Q. What mechanistic insights can be gained from studying the hydrochloride salt’s interaction with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to receptors like ion channels or enzymes. Molecular docking studies (e.g., AutoDock Vina) can map the aminomethyl group’s role in target engagement, while isotopic labeling (e.g., ¹⁵N) tracks metabolic fate in vitro .
Q. How can byproducts from synthesis be characterized and minimized?
- Methodological Answer : Byproducts (e.g., unreacted isonicotinate or ethyl bromoacetate) are identifiable via GC-MS or 2D NMR. Minimization strategies include gradient recrystallization or employing scavenger resins (e.g., polymer-bound thiourea for excess bromoacetate). Process Analytical Technology (PAT) tools enable real-time monitoring .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For reproducibility, apply ANOVA to triplicate datasets and report confidence intervals. Outliers should be assessed via Grubbs’ test, with p-values <0.05 considered significant .
Q. How can researchers validate the compound’s role in modulating specific biochemical pathways?
- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins post-treatment. Pathway enrichment analysis (e.g., KEGG, GO) links findings to mechanisms like apoptosis or kinase signaling. CRISPR knockouts of candidate targets further validate specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
